molecular formula C7H11NO2 B2917841 (S)-2-Isocyanoisovaleric acid methyl ester CAS No. 63472-88-8

(S)-2-Isocyanoisovaleric acid methyl ester

Cat. No. B2917841
CAS RN: 63472-88-8
M. Wt: 141.17
InChI Key: WOTFMTYQJNZRLN-LURJTMIESA-N
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Description

“(S)-2-Isocyanoisovaleric acid methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily used in the production of biodiesel and detergents .


Synthesis Analysis

The synthesis of an ester, such as “(S)-2-Isocyanoisovaleric acid methyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “(S)-2-Isocyanoisovaleric acid methyl ester” would be similar to other fatty acid methyl esters. FAMEs are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide .


Chemical Reactions Analysis

The chemical reactions involved in the production of “(S)-2-Isocyanoisovaleric acid methyl ester” would involve the reaction of the carboxylic acid with an alcohol in the presence of a catalyst . The reaction is generally slow and reversible .


Physical And Chemical Properties Analysis

Fatty acid methyl esters like “(S)-2-Isocyanoisovaleric acid methyl ester” have certain physical and chemical properties. They are derived from transesterification of fats with methanol and are primarily used in the production of biodiesel and detergents . They are easier to handle compared to fatty acids due to fewer impurities and lower viscosity .

Scientific Research Applications

1. Application in Polymerization Processes

(S)-2-Isocyanoisovaleric acid methyl ester is utilized in polymerization. For instance, polymerization of achiral isocyanides with nickel(II) chloride in the presence of (S)-2-isocyanoisovaleric acid methyl ester results in optically active polymers with a specific screw sense (Harada et al., 1984).

2. Role in Synthesis of Biological Active Esters

This compound is also involved in the synthesis of biologically active esters of isovaleric acid. These esters are significant as constituents of certain drugs or as intermediate products in drug synthesis. Processes such as hydroalkoxycarbonylation of isobutylene use this compound for creating useful isovaleric acid esters (Suerbaev Ka et al., 2013).

3. Application in Gas Chromatography

In gas chromatography, the methyl and chloromethyl esters of isovaleric acid, to which (S)-2-Isocyanoisovaleric acid methyl ester is closely related, are analyzed for various purposes, such as in studies of separation techniques and retention times (Korhonen, 1982).

4. Use in Fatty Acid Methyl Ester Preparation

The compound is relevant in the preparation of fatty acid methyl esters, which are crucial in various chemical analyses and applications. Methods like boron fluoride-methanol treatment of lipids utilize this process for generating fatty acid methyl esters suitable for gas chromatographic analysis (Morrison & Smith, 1964).

5. Role in Biodiesel Research

(S)-2-Isocyanoisovaleric acid methyl ester is associated with research in biodiesel production, where fatty acid methyl esters derived from various sources are studied for potential use as alternative fuels (Utlu & Koçak, 2008).

Mechanism of Action

The mechanism of action for the formation of esters involves a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then becomes the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester .

Safety and Hazards

While specific safety data for “(S)-2-Isocyanoisovaleric acid methyl ester” was not found, general precautions for handling esters include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and using only non-sparking tools . Some esters may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Future Directions

The use of fatty acid methyl esters is expected to increase due to their potential in various industrial processes and biological systems . Research is ongoing to discover more atom-economic, safe, and practical methods for their production . They are also being explored for their potential use in medicine .

properties

IUPAC Name

methyl (2S)-2-isocyano-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTFMTYQJNZRLN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Isocyanoisovaleric acid methyl ester

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